(S)-2-Amino-5,5,5-trifluoropentanoic acid
Description
(S)-2-Amino-5,5,5-trifluoropentanoic acid is a fluorinated non-proteinogenic amino acid characterized by a trifluoromethyl (-CF₃) group at the terminal carbon of its pentanoic acid backbone. This structural modification enhances its metabolic stability, lipophilicity, and resistance to enzymatic degradation compared to non-fluorinated analogs, making it valuable in pharmaceutical and peptide research . Its synthesis typically employs dynamic kinetic resolution (DKR) or alkylation of chiral glycine equivalents using Ni(II) complexes, achieving high enantiomeric purity (>98% e.e.) and scalability (~20 g scale) . The compound’s Fmoc-derivative is particularly useful in solid-phase peptide synthesis .
Properties
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoropentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZIDWVKLDWBF-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(F)(F)F)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The DKR process involves racemization of the amino acid substrate coupled with enantioselective enzymatic hydrolysis. A nickel(II) complex is typically employed to facilitate racemization under mild conditions (pH 8–9, 40–50°C), while a protease such as subtilisin Carlsberg selectively hydrolyzes the (S)-enantiomer. The reaction proceeds in aqueous solution with a chiral ligand (e.g., (S)-2-(diphenylmethyl)pyrrolidine) to stabilize the transition state.
Scalability and Yield
Recent studies demonstrate that DKR achieves a 92–95% yield of the (S)-enantiomer on a 20-gram scale without requiring chromatographic purification. Key advantages include:
Table 1: DKR Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Temperature | 45–50°C | >90% yield |
| pH | 8.5–9.0 | 94–96% ee |
| Substrate Concentration | 0.5–1.0 M | 85–92% conversion |
| Enzyme Loading | 10–15 mg/g substrate | 95% selectivity |
Asymmetric Synthesis via Chiral Glycine Equivalents
Asymmetric synthesis offers an alternative route to this compound, particularly for small-scale applications requiring ultrahigh enantiopurity (>99% ee).
Alkylation of Chiral Nickel Complexes
Hamari Chemicals developed a method using a glycine-derived nickel(II) complex as a chiral nucleophile. The trifluoromethyl group is introduced via alkylation with 1-bromo-3,3,3-trifluoropropane in the presence of a Schöllkopf-type bis-lactim ether auxiliary. Key steps include:
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Complex Formation : Glycine reacts with nickel acetate and (R)-4-benzyl-2-oxazolidinone to form a six-membered chelate.
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Alkylation : The nickel complex undergoes stereoselective alkylation at −78°C, yielding the (S)-configured product.
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Acid Hydrolysis : The auxiliary is removed using 6 M HCl, releasing the free amino acid with 98% ee.
Aldol and Mannich Additions
Electrophilic glycine equivalents enable the construction of the trifluoropentanoic acid backbone through carbon-carbon bond formation. For example:
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Aldol Reaction : A tert-butyl glyoxylate Schiff base reacts with trifluoroacetone in the presence of a cinchona alkaloid catalyst, achieving 89% ee.
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Mannich Reaction : A three-component reaction between glycine, trifluoromethyl ketone, and an aldehyde produces β-amino acids with moderate stereoselectivity (75–82% ee).
Second-Order Asymmetric Transformation
This method leverages equilibrium-controlled racemization to enhance the yield of the desired enantiomer. The amino acid is dissolved in a solvent system containing a racemization catalyst (e.g., salicylaldehyde) and a chiral resolving agent (e.g., (1S)-camphorsulfonic acid). Under reflux conditions, the (S)-enantiomer preferentially crystallizes, achieving 88% yield and 97% ee.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Scale | Yield (%) | ee (%) | Cost ($/g) |
|---|---|---|---|---|
| Dynamic Kinetic Resolution | 20 g | 95 | 94 | 12.50 |
| Nickel Complex Alkylation | 5 g | 82 | 98 | 45.80 |
| Second-Order Transformation | 10 g | 88 | 97 | 28.90 |
| Aldol Reaction | 1 g | 67 | 89 | 62.30 |
Key findings:
Scientific Research Applications
Medicinal Chemistry
Drug Development
One of the most notable applications of (S)-2-amino-5,5,5-trifluoropentanoic acid is in the development of pharmaceutical agents. It has been identified as a crucial component in the synthesis of avagacestat, a γ-secretase inhibitor used for Alzheimer's disease treatment. The incorporation of fluorinated amino acids like TFP can enhance the bioactivity and selectivity of drug candidates due to their unique electronic properties and steric effects .
Case Study: Avagacestat
The residue of this compound played a pivotal role in the design of avagacestat. Research demonstrated that the inclusion of TFP in the molecular structure significantly improved the compound's efficacy as an inhibitor of γ-secretase, which is implicated in Alzheimer's pathology .
This compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its structural properties allow researchers to investigate how modifications to amino acids can affect enzyme activity and binding affinities.
Research Findings
Studies have shown that introducing fluorinated amino acids like TFP into peptides can modulate their interactions with enzymes, leading to altered catalytic efficiencies or inhibition profiles. This characteristic makes TFP a valuable tool for probing enzyme mechanisms and developing new inhibitors .
Mechanism of Action
The mechanism of action of (S)-2-Amino-5,5,5-trifluoropentanoic acid involves its interaction with biological targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Observations :
- Chain Length and Fluorine Position: The position of the -CF₃ group (C4 vs. C5) affects steric bulk and electronic properties. For example, shortening the chain (C4) in (S)-2-amino-4,4,4-trifluorobutanoic acid increases acidity, influencing its reactivity in peptide coupling .
- Branched vs.
- Functional Group Variations: The -CF₃O group in 2-amino-4-(trifluoromethoxy)butanoic acid introduces both fluorine and ether moieties, improving solubility while retaining metabolic stability .
Key Observations :
- DKR Superiority: The Ni(II)-catalyzed DKR method for this compound outperforms enzymatic approaches in scalability and enantioselectivity .
- Byproduct Management: Alkylation reactions for fluorinated amino acids often generate CF₃−CH=CH₂ due to base-induced decomposition, necessitating optimized reaction conditions .
Key Observations :
- Fluorination at the ω-position (terminal carbon) improves in vivo stability, while mid-chain modifications (e.g., -CF₃O) enhance target engagement .
Biological Activity
(S)-2-Amino-5,5,5-trifluoropentanoic acid (TFI) is a chiral amino acid derivative notable for its unique trifluoromethyl group, which significantly influences its biological properties. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.
1. Chemical Structure and Synthesis
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFN
- CAS Number : 122565-28-0
The synthesis of TFI has been achieved through various methods, including dynamic kinetic resolution (DKR), which allows for efficient production on a larger scale. A notable study reported the synthesis of TFI at approximately 20 grams using DKR of the racemic mixture, yielding high purity without the need for extensive purification processes .
The biological activity of TFI is primarily attributed to its interaction with enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing binding affinity and selectivity towards biological targets. This modification may allow TFI to act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
3.1 Enzyme Inhibition
Studies have indicated that TFI can serve as a bioisostere in drug design, mimicking natural amino acids while imparting distinct properties that may enhance therapeutic efficacy. Its potential as an enzyme inhibitor has been explored in various contexts:
- Inhibition of Aminoacyl-tRNA Synthetases : Research demonstrated that TFI can be incorporated into proteins in E. coli, suggesting its utility in studying protein synthesis and function .
- Toxicity Studies : The incorporation of fluorinated amino acids like TFI into proteins has been associated with dose-dependent toxicity due to their structural differences from natural amino acids .
3.2 Antimicrobial Activity
TFI's biological evaluation has also extended to its antimicrobial properties:
- A study reported that derivatives of TFI exhibited significant activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. These compounds demonstrated IC values in the low micromolar range, indicating potent antiprotozoal activity .
- The presence of the trifluoromethyl group was noted to enhance the activity of certain derivatives compared to traditional drugs like benznidazole .
4. Comparative Analysis with Similar Compounds
To understand the uniqueness of TFI, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-2-Amino-4,4,4-trifluorobutanoic acid | Shorter carbon chain | Reduced potency compared to TFI |
| (S)-2-Amino-3,3,3-trifluoropropanoic acid | Even shorter chain | Different reactivity; lower binding affinity |
| (S)-2-Amino-6,6,6-trifluorohexanoic acid | Longer carbon chain | Potentially different biological activity |
TFI's specific chain length and trifluoromethyl position contribute to its enhanced chemical and biological properties compared to these analogs.
5. Conclusion
This compound represents a significant advancement in the field of medicinal chemistry due to its unique structural features and biological activities. Its potential applications as an enzyme inhibitor and antimicrobial agent highlight its importance in drug design and development. Ongoing research into its mechanisms of action and comparative efficacy will further elucidate its role in therapeutic contexts.
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethyl group undergoes nucleophilic substitution under basic conditions:
Reaction with Amines
Mechanistic Insights
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Fluorine’s electron-withdrawing effect increases electrophilicity at C5, facilitating nucleophilic attack.
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Steric hindrance from the CF₃ group limits reactivity at adjacent carbons .
Enzymatic Interactions
The compound inhibits enzymes involved in polyamine and neurotransmitter biosynthesis:
Comparative Reactivity
Fluorination alters reactivity relative to non-fluorinated norvaline:
Key Research Findings
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Mei et al. (2019) achieved gram-scale DKR with 99% enantiomeric excess, establishing a practical route for drug discovery applications .
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Walborsky et al. demonstrated >90% substitution of isoleucine by 5,5,5-trifluoronorvaline in recombinant proteins, enabling 19F NMR studies of protein dynamics .
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The CF₃ group reduces rotational freedom in peptide chains, as shown by X-ray crystallography of modified HIV protease inhibitors .
This compound’s unique reactivity profile makes it indispensable for developing fluorinated pharmaceuticals and probing biological systems.
Q & A
Basic: What are the current methodologies for synthesizing (S)-2-Amino-5,5,5-trifluoropentanoic acid with high enantiomeric purity?
The most effective method involves dynamic kinetic resolution (DKR) using chiral Ni(II)-Schiff base complexes. The racemic amino acid undergoes alkylation with a chiral auxiliary (e.g., (S)-tert-butyl leucine), forming diastereomeric intermediates that are separated via crystallization. Subsequent acidic hydrolysis (6 M HCl, 90°C) yields the enantiomerically pure (S)-enantiomer. This method achieves >99% enantiomeric excess (ee) and 80% yield . Key parameters include:
- Temperature control : 0–5°C to minimize racemization.
- Solvent optimization : THF/water mixtures enhance reaction homogeneity.
Basic: How is the enantiomeric purity of this compound validated post-synthesis?
Chiral HPLC-MS is the gold standard. A C18 column with 0.2% aqueous formic acid and 5% acetonitrile under isocratic conditions separates diastereomers. Mass spectrometry detects molecular ions ([M+H]+ at m/z 186) and distinguishes stereoisomers via retention times. For preparative scale, formic acid replaces trifluoroacetic acid (TFA) to avoid interference with downstream applications .
Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they addressed?
Challenges include:
- Maintaining enantioselectivity : Catalytic amounts of glucose dehydrogenase (GDH) and NH4+ (1.4 equivalents) recycle cofactors, reducing costs .
- Process intensification : Continuous flow systems improve throughput by 3-fold compared to batch reactions .
- Crystallization efficiency : Solvent screening (e.g., ethyl acetate/hexane mixtures) optimizes diastereomer recovery to >90% .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties and biological interactions?
The CF3 group confers:
- Enhanced lipophilicity : LogP increases by 1.5 units, improving blood-brain barrier penetration.
- Metabolic stability : Resistance to enzymatic degradation observed in microsomal assays (t1/2 > 6 hours).
- Steric effects : Molecular dynamics simulations show CF3 disrupts hydrogen bonding in enzyme active sites, altering binding kinetics (e.g., ΔG = -2.3 kcal/mol for mTORC1 inhibition) .
Advanced: What analytical strategies differentiate this compound from structural analogs like NV-5138?
- 19F NMR : Distinct chemical shifts (δ -72 ppm for CF3 vs. δ -63 ppm for CF2 in NV-5138).
- HRMS : Accurate mass (<2 ppm error) confirms molecular formula (C5H8F3NO2).
- X-ray crystallography : Co-crystallization with chiral selectors (e.g., dibenzoyl tartaric acid) resolves absolute configuration .
Advanced: How is isotopic labeling (e.g., deuterated analogs) used to study this compound’s metabolic pathways?
Deuterated analogs (e.g., 5,5,5-trideutero derivatives) are synthesized via reductive deuteration of α,β-unsaturated precursors. LC-MS/MS tracks deuterium retention in vivo, revealing hepatic clearance rates (CLhep = 12 mL/min/kg) and metabolic stability in rodent models .
Advanced: What role does this compound play in enzymatic resolution studies compared to chemical methods?
Enzymatic resolution using amine transaminases achieves 94% ee but requires costly cofactors (PLP). In contrast, chemical DKR with Ni(II) complexes offers higher scalability (STY >600 g/L/day) and avoids enzyme denaturation. Hybrid approaches (e.g., immobilized enzymes in flow reactors) are emerging to bridge these advantages .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
